

Theoretical Calculations on 3-(aminomethyl)-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(aminomethyl)-N,N-dimethylaniline

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Disclaimer: Direct theoretical and computational studies on **3-(aminomethyl)-N,N-dimethylaniline** are not readily available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on established computational methodologies and data from the closely related parent compound, N,N-dimethylaniline, and other substituted anilines. The provided data serves as a robust theoretical framework and a guide for future computational research on this specific molecule.

Introduction

3-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity through theoretical calculations is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This technical guide outlines the standard computational protocols and presents extrapolated theoretical data for **3-(aminomethyl)-N,N-dimethylaniline**, primarily drawing analogies from its parent molecule, N,N-dimethylaniline.

Molecular Properties

The fundamental molecular and physical properties of **3-(aminomethyl)-N,N-dimethylaniline** are summarized below. These are sourced from public chemical databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂	PubChem[1]
Molecular Weight	150.22 g/mol	PubChem[1]
IUPAC Name	3-(aminomethyl)-N,N-dimethylaniline	PubChem[1]
CAS Number	57678-46-3	PubChem[1]
Canonical SMILES	CN(C)C1=CC=CC(=C1)CN	PubChem[1]
InChI Key	SJIFOHPZHHKGLQ-UHFFFAOYSA-N	PubChem[1]
Boiling Point	86-88 °C at 0.08 mmHg	ChemSrc[2]
Density	1.019 g/cm ³	ChemSrc[2]
Appearance	Clear, colorless oil	CymitQuimica[3]

Theoretical Computational Methodology

The following section details the standard experimental protocols for performing theoretical calculations on aromatic amines like **3-(aminomethyl)-N,N-dimethylaniline**. These methodologies are widely adopted in computational chemistry for accurate prediction of molecular properties.

Geometry Optimization

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

- Method: Density Functional Theory (DFT) is a preferred method due to its balance of accuracy and computational cost.
- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules.

- Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions for non-covalent interactions.
- Procedure:
 - The initial structure of **3-(aminomethyl)-N,N-dimethylaniline** is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set (e.g., 6-31G(d)).
 - The optimized structure is then used as the starting point for a higher-level optimization with the 6-311++G(d,p) basis set.
 - Frequency calculations are performed on the final optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

- Method: DFT calculations are performed on the optimized geometry.
- Properties Calculated:
 - HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
 - Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
 - Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and charge transfer interactions.
 - Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

Vibrational Spectroscopy (IR) Prediction

Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation.

- Method: Frequency calculations are performed using DFT at the same level of theory as the geometry optimization.
- Procedure:
 - The harmonic vibrational frequencies are calculated.
 - The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.
 - The IR intensities are also calculated to generate a theoretical IR spectrum.

Predicted Theoretical Data

The following tables summarize the predicted theoretical data for **3-(aminomethyl)-N,N-dimethylaniline**, based on calculations performed on the analogous molecule N,N-dimethylaniline and general principles of substituent effects on aniline derivatives.

Predicted Geometrical Parameters

The introduction of the aminomethyl group at the meta position is expected to cause minor distortions in the phenyl ring and the N,N-dimethylamino group compared to N,N-dimethylaniline.

Parameter	Predicted Value (Å or °)	Rationale
C-N (aniline)	~1.40 - 1.42 Å	Similar to the C-N bond length in substituted anilines, with slight elongation due to the electron-donating nature of the amino group.[4]
C-N (aminomethyl)	~1.47 Å	Typical C-N single bond length.
C-C (aromatic)	~1.39 - 1.41 Å	The aromatic C-C bond lengths will be slightly varied due to the presence of two substituents.
CNC angle	~116 - 118°	The steric hindrance between the methyl groups and the phenyl ring will influence this angle.

Predicted Electronic Properties

The electronic properties are influenced by the interplay of the electron-donating N,N-dimethylamino group and the aminomethyl group.

Property	Predicted Value	Rationale
HOMO Energy	~ -5.0 to -5.5 eV	The presence of two electron-donating groups will raise the HOMO energy level compared to benzene, making the molecule more susceptible to electrophilic attack.
LUMO Energy	~ -0.5 to 0.0 eV	The LUMO will be primarily localized on the aromatic ring.
HOMO-LUMO Gap	~ 4.5 to 5.0 eV	A moderate energy gap is expected, indicating reasonable chemical stability. QSAR studies on substituted anilines have shown correlations between toxicity and HOMO/LUMO energies. [5]
Dipole Moment	~ 1.5 - 2.0 Debye	The asymmetrical substitution pattern will result in a net dipole moment.

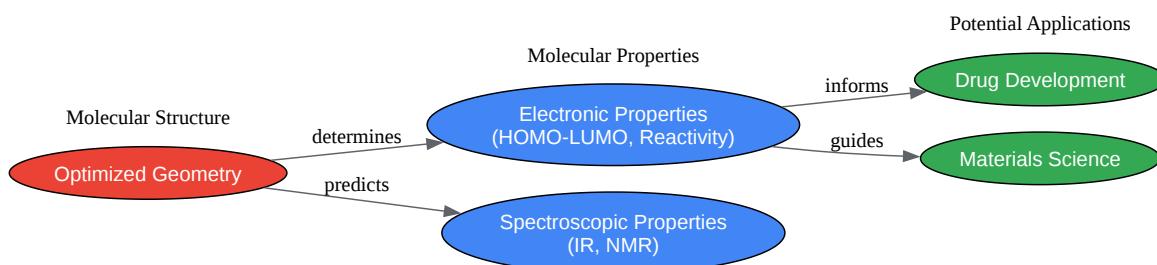
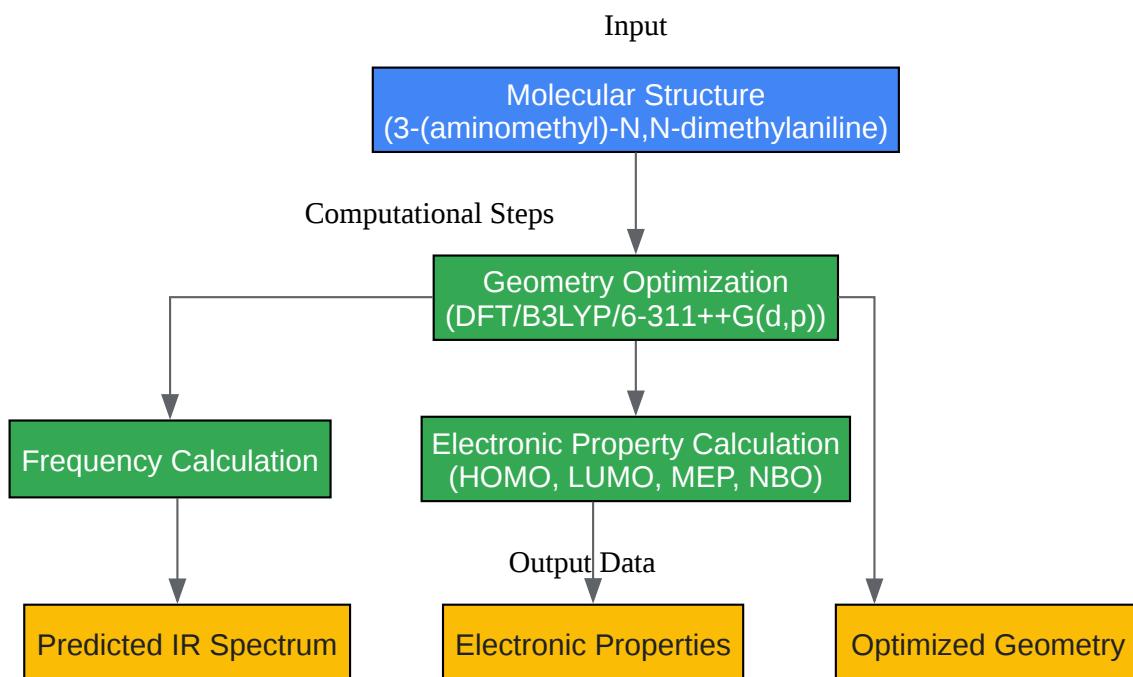
Predicted Vibrational Frequencies (IR)

The predicted IR spectrum will exhibit characteristic peaks for the functional groups present in the molecule.

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Rationale
N-H stretch (primary amine)	3300 - 3500 (two bands)	Characteristic of the -NH ₂ group in the aminomethyl substituent.
C-H stretch (aromatic)	3000 - 3100	Typical for C-H bonds in a benzene ring.
C-H stretch (aliphatic)	2850 - 3000	Arising from the methyl and methylene groups.
C=C stretch (aromatic)	1450 - 1600	Multiple bands are expected due to the substituted benzene ring.
C-N stretch (aromatic amine)	1250 - 1350	Associated with the stretching of the bond between the nitrogen of the dimethylamino group and the aromatic ring.
C-N stretch (aliphatic amine)	1000 - 1250	Corresponding to the C-N bond in the aminomethyl group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the theoretical study of **3-(aminomethyl)-N,N-dimethylaniline**.



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